ethyl 3-phenyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality ethyl 3-phenyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-phenyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-16/h3-11,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDIBWCNNQFQEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377077 |

Source

|

| Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37129-23-0 |

Source

|

| Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 3-phenyl-1H-indole-2-carboxylate basic properties

An In-Depth Technical Guide to the Basic Properties of Ethyl 3-Phenyl-1H-indole-2-carboxylate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and structural versatility allow for interaction with a wide range of biological targets.[2] Within this privileged class of heterocycles, indole-2-carboxylates serve as critical building blocks for more complex molecular architectures. This guide provides a comprehensive technical overview of a key derivative, ethyl 3-phenyl-1H-indole-2-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, synthesis, spectral characteristics, and chemical reactivity, offering field-proven insights into its handling and strategic use in research and development.

Molecular Identity and Physicochemical Properties

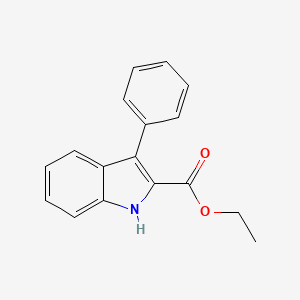

Ethyl 3-phenyl-1H-indole-2-carboxylate is a polysubstituted indole derivative featuring a phenyl group at the C3 position and an ethyl ester at the C2 position. These substitutions significantly influence the molecule's steric and electronic profile compared to the parent ethyl indole-2-carboxylate scaffold.

Caption: Chemical structure of Ethyl 3-phenyl-1H-indole-2-carboxylate.

The core properties of this compound are summarized below. This quantitative data is essential for planning reactions, purification strategies, and formulation studies.

| Property | Value | Reference |

| CAS Number | 37129-23-0 | [3] |

| Molecular Formula | C₁₇H₁₅NO₂ | [3] |

| Molecular Weight | 265.31 g/mol | [3] |

| Melting Point | 134-136 °C | [3] |

| Boiling Point | 476.9 °C at 760 mmHg | [3] |

| Flash Point | 242.2 °C | [3] |

| Refractive Index | 1.637 | [3] |

Synthesis and Purification

The most direct and widely recognized method for constructing the 3-substituted indole-2-carboxylate core is the Fischer Indole Synthesis . This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with an α-ketoester, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.

Synthetic Strategy: The Fischer Indole Synthesis

The causality behind this choice of synthesis is its reliability and the commercial availability of the starting materials. The reaction proceeds by forming a phenylhydrazone intermediate from phenylhydrazine and ethyl benzoylpyruvate. Subsequent exposure to an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid) induces cyclization and elimination of ammonia to yield the final indole product.

Caption: Workflow of the Fischer Indole Synthesis for the target molecule.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the characterization methods outlined in the next section.

-

Hydrazone Formation:

-

To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate is often indicated by a color change or the precipitation of a solid. Monitor reaction completion by TLC.

-

-

Cyclization:

-

Remove the ethanol under reduced pressure.

-

To the crude hydrazone, add a suitable acid catalyst. A common and effective choice is a mixture of glacial acetic acid and concentrated sulfuric acid (10:1 v/v) or polyphosphoric acid (PPA).

-

Heat the mixture to 80-100 °C and stir for 2-4 hours. The choice of temperature is critical; it must be high enough to overcome the activation energy for the rearrangement without causing degradation. Monitor the disappearance of the hydrazone spot and the appearance of the product spot by TLC.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of ice-water. This will precipitate the crude product.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove the acid catalyst.

-

-

Purification:

-

The crude solid is best purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Collect the purified crystals by vacuum filtration and dry in vacuo.

-

Spectroscopic and Structural Properties

Characterization is crucial to confirm the identity and purity of the synthesized compound. The following properties are expected for ethyl 3-phenyl-1H-indole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should confirm all key structural features. Key expected signals include:

-

A broad singlet for the indole N-H proton, typically downfield (> 9.0 ppm).

-

A multiplet region for the aromatic protons of the phenyl group and the indole's benzene ring (approx. 7.0-8.0 ppm).

-

A quartet and a triplet characteristic of the ethyl ester group (-OCH₂CH₃), typically around 4.4 ppm and 1.4 ppm, respectively.

-

Crucially, the absence of a signal for a proton at the C3 position confirms successful substitution.

-

-

¹³C NMR: The spectrum will show distinct signals for all 17 carbons.

-

The ester carbonyl carbon will appear downfield (~160-165 ppm).

-

A series of signals in the aromatic region (110-140 ppm) will correspond to the carbons of the indole and phenyl rings.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C Aromatic Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 265.31 or 266.32, respectively, confirming the molecular weight.[3]

Solid-State Structure

Chemical Reactivity and Derivatization Potential

The molecule possesses several reactive sites, making it a versatile intermediate for further chemical modification. Understanding these sites is key to its application in multi-step syntheses.

Caption: Key reactive sites on the ethyl 3-phenyl-1H-indole-2-carboxylate scaffold.

N-Alkylation and N-Acylation

The indole nitrogen is acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the indole anion.[1] This nucleophilic anion can then react with various electrophiles.

-

Protocol Insight: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensures complete deprotonation. The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) or an acyl chloride allows for the synthesis of N-substituted derivatives. This is a standard and reliable method for diversifying the indole core.[1]

Ester Group Transformations

The ethyl ester is a versatile handle for creating a range of functional groups.

-

Hydrolysis: Saponification using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup, readily converts the ester to the corresponding 3-phenyl-1H-indole-2-carboxylic acid.[5] This acid is a common precursor for amide coupling reactions.

-

Amidation: The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides. Alternatively, direct aminolysis of the ester can be achieved with some amines at elevated temperatures.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in THF will reduce the ester to the corresponding primary alcohol, (3-phenyl-1H-indol-2-yl)methanol.

Applications in Medicinal Chemistry and Drug Discovery

Ethyl 3-phenyl-1H-indole-2-carboxylate is not typically an end-product drug but rather a high-value intermediate. The parent ethyl indole-2-carboxylate scaffold is a known building block for compounds targeting a range of biological systems, including:

-

Inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy.[6]

-

Antagonists for cannabinoid (CB1) and CRTH2 receptors.[6]

-

Antiproliferative agents against various cancer cell lines.[6]

The introduction of the 3-phenyl group provides a critical vector for exploring structure-activity relationships (SAR). This phenyl ring can be further functionalized or used to establish key hydrophobic or π-stacking interactions within a protein's active site, making this scaffold particularly valuable for the design of novel kinase inhibitors and other targeted therapies.

Conclusion

Ethyl 3-phenyl-1H-indole-2-carboxylate is a well-defined chemical entity with a robust and accessible synthetic route. Its physicochemical properties are well-characterized, and its multiple reactive sites—the indole nitrogen, the ethyl ester, and the aromatic rings—provide a rich platform for chemical diversification. For researchers in drug discovery, this molecule represents a strategic starting point for the synthesis of novel, complex heterocyclic compounds with significant potential for therapeutic applications.

References

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

-

Boraei, A. T. A., & El Ashry, E. S. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved February 7, 2026, from [Link]

- Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

-

Semantic Scholar. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved February 7, 2026, from [Link]

-

Al-Sanea, M. M., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1958. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved February 7, 2026, from [Link]

Sources

discovery and history of ethyl 3-phenyl-1H-indole-2-carboxylate

The following technical guide details the discovery, synthesis, and pharmacological significance of Ethyl 3-phenyl-1H-indole-2-carboxylate .

A Pivotal Scaffold in Medicinal Chemistry and Indole Functionalization[1]

Executive Summary

Ethyl 3-phenyl-1H-indole-2-carboxylate (CAS No. 37129-23-0 ) is a functionalized indole ester serving as a critical intermediate in the synthesis of biologically active heterocycles.[1] Characterized by a phenyl group at the C3 position and an ethyl ester at C2, this molecule represents a "privileged structure" in medicinal chemistry. It acts as a primary scaffold for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, antitubercular agents , and COX-2 inhibitors .

Historically, its synthesis has evolved from the classical Fischer Indole Synthesis to modern palladium-catalyzed C-H activation and Suzuki-Miyaura cross-coupling methodologies, reflecting the broader trajectory of organic synthesis over the last century.

| Property | Specification |

| CAS Number | 37129-23-0 |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 134–136 °C |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |

Historical Genesis & Discovery

The discovery of ethyl 3-phenyl-1H-indole-2-carboxylate is inextricably linked to the exploration of the Fischer Indole Synthesis in the late 19th and early 20th centuries. While Emil Fischer discovered the general indole synthesis in 1883, the specific demand for 3-aryl derivatives arose later as chemists sought to mimic the structures of bioactive alkaloids.

-

Early Era (1900s-1950s): The compound was initially synthesized to understand the regioselectivity of the Fischer cyclization. The reaction of phenylhydrazine with ethyl phenylpyruvate (or related

-keto esters) was the primary route. It served as a model substrate to study the migration of aryl groups during the [3,3]-sigmatropic rearrangement. -

Pharmacological Era (1990s-Present): The molecule gained renewed prominence with the discovery that 3-phenylindole derivatives possess potent antiviral and anti-inflammatory properties. It became a standard intermediate for generating indole-2-carboxamides , a class of compounds known to bind to the allosteric site of HIV-1 reverse transcriptase.

Synthetic Evolution and Protocols

The synthesis of this scaffold illustrates the shift from stoichiometric acid-catalyzed condensations to catalytic organometallic methods.

Method A: Classical Fischer Indole Synthesis

This method relies on the condensation of phenylhydrazine with ethyl phenylpyruvate. It is robust but limited by the availability of specific

Mechanism:

-

Hydrazone Formation: Acid-catalyzed condensation of phenylhydrazine and ethyl phenylpyruvate.

-

Tautomerization: Conversion to the ene-hydrazine.

-

[3,3]-Sigmatropic Rearrangement: The key C-C bond forming step.

-

Aromatization: Loss of ammonia to form the indole core.

Method B: Modern Modular Synthesis (Suzuki-Miyaura Coupling)

This is currently the preferred route for generating libraries of 3-aryl indoles due to its modularity. It starts from the commercially available ethyl indole-2-carboxylate.

Protocol:

-

Iodination: Regioselective electrophilic iodination at C3.

-

Cross-Coupling: Palladium-catalyzed coupling with phenylboronic acid.

Experimental Protocol (Self-Validating):

Step 1: Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate

-

Reagents: Ethyl 1H-indole-2-carboxylate (1.0 equiv), KOH (5.0 equiv), Iodine (1.05 equiv), DMF.[2]

-

Procedure:

Step 2: Suzuki Coupling to Ethyl 3-phenyl-1H-indole-2-carboxylate

-

Reagents: 3-Iodo intermediate (1.0 equiv), Phenylboronic acid (3.0 equiv), Na₂CO₃ (3.0 equiv), Pd(PPh₃)₄ (5 mol%), Toluene/Ethanol (2:1).[3]

-

Procedure:

-

Degas the solvent mixture (Toluene/EtOH) with Argon.[3]

-

Add reactants and catalyst under inert atmosphere.

-

Reflux for 16 hours.

-

Workup: Dilute with CH₂Cl₂, wash with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc 80:20).

-

Yield: Typically 85% as a pale yellow solid.

-

Pharmacological Significance

The 3-phenyl-indole-2-carboxylate scaffold is pharmacologically active in three primary domains:

Antitubercular Activity

Recent studies (2021) have identified 3-phenyl-1H-indoles as potent inhibitors of Mycobacterium tuberculosis (Mtb). The lipophilicity provided by the 3-phenyl group, combined with the hydrogen-bonding potential of the 2-carboxylate (or its amide derivatives), allows the molecule to penetrate the mycobacterial cell wall.

-

Mechanism: Disruption of Mtb membrane energetics or specific enzyme inhibition (target under investigation).

-

Key Finding: Derivatives show bactericidal activity against Multi-Drug Resistant (MDR) strains.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The ethyl ester is often hydrolyzed and converted to indole-2-carboxamides . These derivatives bind to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits viral replication.

-

SAR Insight: The 3-phenyl ring engages in

-

Anti-Inflammatory (COX-2 Inhibition)

Structurally similar to Indomethacin, 3-phenylindole derivatives have been explored as selective COX-2 inhibitors. The 3-phenyl group mimics the side chain of arachidonic acid, fitting into the cyclooxygenase active site.

References

-

Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central. (2021). Describes the biological evaluation of the scaffold against M. tuberculosis.

-

Advancing Green Chemistry: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate. Università degli Studi di Roma. (2025). Provides the detailed Suzuki coupling protocol and spectral data.

-

Fischer Indole Synthesis. Alfa Chemistry. Historical context and mechanism of the classical synthesis route.

-

Ethyl 3-phenyl-1H-indole-2-carboxylate Product Data. BLD Pharm. Physical properties and CAS verification.

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. Discusses related 3-functionalized indole esters.

Sources

ethyl 3-phenyl-1H-indole-2-carboxylate CAS number and structure

An In-depth Technical Guide to Ethyl 3-Phenyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 3-phenyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, structural elucidation, and potential applications, offering field-proven insights for professionals in drug development and chemical research.

Core Chemical Identity

-

Chemical Name: Ethyl 3-phenyl-1H-indole-2-carboxylate

-

CAS Number: 37129-23-0[1]

-

Molecular Formula: C₁₇H₁₅NO₂[1]

-

Molecular Weight: 265.31 g/mol

Structural Representation

The structure of ethyl 3-phenyl-1H-indole-2-carboxylate is characterized by a central indole core, with a phenyl group at the 3-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups imparts specific chemical properties and biological activities to the molecule.

Caption: Chemical structure of ethyl 3-phenyl-1H-indole-2-carboxylate.

Synthesis and Mechanism

The most common and effective method for the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and an appropriate α-keto ester.

Underlying Principle: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus. The reaction proceeds by heating the phenylhydrazone of an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst.[1][2] The mechanism involves a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone.

Experimental Protocol: Synthesis of Ethyl 3-Phenyl-1H-indole-2-carboxylate

This protocol is based on the established principles of the Fischer indole synthesis, adapted for the specific target molecule.

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask, dissolve ethyl 2-keto-3-phenylpropanoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add phenylhydrazine (1.0-1.1 eq) to the solution at room temperature.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation.

-

Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation or extraction.

Step 2: Acid-Catalyzed Cyclization

-

The isolated phenylhydrazone is then subjected to cyclization in the presence of a strong acid catalyst.

-

Commonly used catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in a suitable solvent.[1][2]

-

The reaction mixture is heated to temperatures ranging from 80 to 150 °C, depending on the chosen catalyst and solvent.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction is quenched by pouring it into ice-water, and the crude product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The final product, ethyl 3-phenyl-1H-indole-2-carboxylate, is purified by column chromatography or recrystallization.

Caption: Synthetic workflow for ethyl 3-phenyl-1H-indole-2-carboxylate.

Spectroscopic and Physical Data

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following data are typical for ethyl 3-phenyl-1H-indole-2-carboxylate.

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 134-136 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.2-8.5 (br s, 1H, NH), 7.2-7.8 (m, 9H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 162 (C=O), 136, 135, 132, 129, 128, 127, 125, 123, 121, 120, 111 (Ar-C), 61 (OCH₂), 14 (CH₃) |

| IR (KBr, cm⁻¹) | Predicted ν: 3400-3300 (N-H stretch), 1700-1680 (C=O stretch, ester), 1600-1450 (C=C stretch, aromatic) |

| Mass Spec (EI) | Predicted m/z: 265 [M]⁺, fragments corresponding to loss of -OC₂H₅, -COOC₂H₅ |

Applications in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The 3-phenyl-1H-indole-2-carboxylate core, in particular, has emerged as a promising template for the design of novel therapeutic agents.

Rationale for the 3-Phenyl-1H-indole-2-carboxylate Scaffold

The presence of the phenyl group at the 3-position and the carboxylate at the 2-position provides a rigid framework with specific steric and electronic properties. These features allow for tailored interactions with biological targets, making this scaffold a valuable starting point for structure-activity relationship (SAR) studies.

Therapeutic Potential

Derivatives of 3-phenyl-1H-indole-2-carboxylic acid have shown promise in several therapeutic areas:

-

Anticancer Agents: The indole nucleus is a key component of many anticancer drugs. The 3-phenyl substitution can enhance the cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory Agents: Certain indole derivatives have demonstrated potent anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

-

Antiviral Activity: The indole scaffold has been explored for the development of antiviral agents, including inhibitors of HIV-1 integrase.[4]

-

Antidiabetic Agents: Recent studies have investigated indole-2-carboxylic acid derivatives as potential antidiabetic agents, showing significant blood glucose-lowering effects in animal models.

The versatility of the indole-2-carboxylate moiety allows for further functionalization, enabling the development of targeted therapies with improved efficacy and reduced side effects.

Conclusion

Ethyl 3-phenyl-1H-indole-2-carboxylate is a valuable heterocyclic compound with a straightforward synthesis and significant potential in drug discovery. Its rigid structure and modifiable functional groups make it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding for researchers and scientists working with this promising molecule.

References

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

ethyl 3-phenyl-1H-indole-2-carboxylate molecular weight and formula

[1][2]

Executive Summary

Ethyl 3-phenyl-1H-indole-2-carboxylate (CAS: 37129-23-0) is a functionalized indole derivative characterized by a phenyl group at the C3 position and an ethyl ester moiety at the C2 position.[1][2][3][4] This structural arrangement confers unique electronic and steric properties, making it a privileged scaffold in drug discovery. It serves as a precursor for CysLT1 antagonists, HIV-1 integrase inhibitors, and anticancer agents targeting the 14-3-3η protein.

Physicochemical Profile

The following data establishes the core identity and physical parameters of the compound, essential for formulation and assay development.

| Parameter | Value | Note |

| IUPAC Name | Ethyl 3-phenyl-1H-indole-2-carboxylate | |

| CAS Registry Number | 37129-23-0 | Verified Identifier |

| Molecular Formula | C₁₇H₁₅NO₂ | |

| Molecular Weight | 265.31 g/mol | Monoisotopic Mass: 265.1103 |

| Melting Point | 134–136 °C | Solid crystalline form |

| Physical State | Off-white to pale yellow solid | |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Low aqueous solubility |

| Predicted LogP | ~4.5 | High lipophilicity due to 3-phenyl group |

| H-Bond Donors | 1 (Indole NH) | |

| H-Bond Acceptors | 2 (Ester Carbonyl & Ether Oxygen) |

Synthetic Architecture

The most robust method for synthesizing ethyl 3-phenyl-1H-indole-2-carboxylate is the Fischer Indole Synthesis .[5] This acid-catalyzed cyclization provides high regioselectivity for the 3-substituted indole when using the appropriate pyruvate precursor.

Retrosynthetic Analysis & Workflow

The synthesis relies on the condensation of phenylhydrazine with ethyl phenylpyruvate (ethyl 2-oxo-3-phenylpropanoate).

Figure 1: Mechanistic pathway for the Fischer Indole Synthesis of the target compound.

Detailed Experimental Protocol

Objective: Synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate on a 10 mmol scale.

Reagents:

-

Phenylhydrazine (1.08 g, 10 mmol)

-

Ethyl phenylpyruvate (1.92 g, 10 mmol)

-

Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl phenylpyruvate (10 mmol) in ethanol (20 mL). Add phenylhydrazine (10 mmol) dropwise at room temperature. Stir for 30 minutes. Note: A slight exotherm indicates hydrazone formation.

-

Cyclization: Add the acid catalyst (e.g., 2g PPA or catalytic p-TsOH). Heat the reaction mixture to reflux (approx. 80°C) for 3–4 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1).

-

Quenching: Cool the mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring to precipitate the crude indole.

-

Work-up: Neutralize the slurry with saturated NaHCO₃ solution if necessary. Filter the precipitate or extract with ethyl acetate (3 x 30 mL).

-

Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield the pure product as off-white needles.

Validation Check: The disappearance of the hydrazone spot on TLC and the evolution of ammonia (detectable by smell or litmus paper) confirm the cyclization.

Structural Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data represents the expected self-validating spectral signature.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 11.80 | Broad Singlet | 1H | Indole NH | Confirms formation of the indole ring; exchangeable with D₂O. |

| 7.20 – 7.60 | Multiplet | 9H | Aromatic | Overlapping signals from the Indole (4H) and Phenyl (5H) rings. |

| 4.25 | Quartet ( | 2H | O-CH₂ -CH₃ | Characteristic of the ethyl ester group. |

| 1.25 | Triplet ( | 3H | O-CH₂-CH₃ | Terminal methyl of the ester. |

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

-

Fragmentation Pattern: Loss of the ethyl group (

) or the ethoxy group (

Therapeutic Potential & Pharmacophore Analysis

Ethyl 3-phenyl-1H-indole-2-carboxylate is not merely a chemical intermediate; it is a bioactive scaffold.[6] The 3-phenyl substitution locks the indole into a conformation capable of hydrophobic interactions with specific protein pockets, such as the hydrophobic groove of HIV-1 Integrase or the cysteinyl leukotriene receptors (CysLT1 ).

Pharmacophore Map

The molecule operates through three distinct interaction zones:

Figure 2: Pharmacophore interaction map highlighting key binding motifs.

Key Applications

-

CysLT1 Antagonists: Derivatives of this scaffold inhibit leukotriene receptors, offering pathways for asthma and anti-inflammatory drug development.

-

Anticancer Agents: The scaffold has shown efficacy in targeting the 14-3-3η protein, a biomarker upregulated in hepatocellular carcinoma, by disrupting protein-protein interactions.

-

HIV-1 Integrase Inhibition: The 2-carboxylate moiety can chelate divalent metal ions (

), a mechanism critical for inhibiting the strand transfer activity of HIV integrase.

References

-

Chemsigma. (2024). Product Data: Ethyl 3-phenyl-1H-indole-2-carboxylate Melting Point. Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Retrieved from [Link]

-

MDPI. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules. Retrieved from [Link]

ethyl 3-phenyl-1H-indole-2-carboxylate IUPAC name and synonyms

[1]

Chemical Identity & Nomenclature

This compound belongs to the class of 2-carboxy-3-aryl indoles, a structural motif frequently utilized as a pharmacophore in kinase inhibitors, antiviral agents, and antimycobacterial drugs.

| Identifier | Value |

| IUPAC Name | Ethyl 3-phenyl-1H-indole-2-carboxylate |

| Common Synonyms | Ethyl 3-phenylindole-2-carboxylate; 1H-Indole-2-carboxylic acid, 3-phenyl-, ethyl ester |

| CAS Registry Number | 33421-39-5 |

| PubChem CID | 2763656 |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Physiochemical Profile

Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[1]

| Property | Data / Observation | Implication for Handling |

| Appearance | Off-white to pale yellow solid | Light-sensitive; store in amber vials.[1] |

| Melting Point | 134–136 °C (Experimental) | Suitable for purification via recrystallization (EtOH). |

| Solubility | DMSO (>20 mg/mL), DMF, Ethanol (Hot) | Prepare stock solutions in DMSO for biological assays. |

| LogP (Predicted) | ~4.2 | High lipophilicity; requires detergents (Tween-80) for aqueous assay buffers.[1] |

| pKa (NH) | ~16 (in DMSO) | Weakly acidic NH; deprotonation requires strong bases (NaH, KOtBu). |

Synthetic Methodologies

Two primary routes are recommended: the classical Fischer Indole Synthesis (for scalability) and the Palladium-Catalyzed Annulation (for library diversity).

Method A: Fischer Indole Synthesis (Robust & Scalable)

This method utilizes the condensation of phenylhydrazine with ethyl phenylpyruvate. It is preferred for large-scale preparation due to the low cost of reagents.

Reaction Scheme:

Detailed Protocol:

-

Hydrazone Formation: Dissolve phenylhydrazine (1.0 equiv) and ethyl 3-phenyl-2-oxopropanoate (ethyl phenylpyruvate) (1.0 equiv) in ethanol. Stir at room temperature for 1 hour. Evaporate solvent to obtain the crude hydrazone.

-

Cyclization: Suspend the crude hydrazone in Polyphosphoric Acid (PPA) (10 equiv by weight).

-

Heating: Heat the mixture to 100–110 °C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1). Note: The reaction turns dark brown.

-

Quenching: Cool to 60 °C and pour onto crushed ice/water with vigorous stirring. The product typically precipitates.

-

Purification: Filter the solid. Recrystallize from hot Ethanol or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Method B: Larock Heteroannulation (Modern & Modular)

This route employs a Palladium-catalyzed coupling of

Reaction Scheme:

Critical Regioselectivity Note: In the Larock synthesis using unsymmetrical internal alkynes, the sterically bulkier group (Phenyl) generally prefers the C3 position (beta to nitrogen), while the ester prefers C2. However, electronic factors of the ester can compete. Using a bulky ligand on Palladium enhances the selectivity for the 3-phenyl-2-carboxylate isomer.[1]

Mechanistic Visualization (Fischer Route)

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement step which dictates the formation of the C3-C3a bond.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis converting phenylhydrazine and ethyl phenylpyruvate into the target scaffold.[1][2]

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal (Solvent: DMSO-d6) | Structural Assignment |

| 1H NMR | Indole NH (Exchangeable with | |

| 1H NMR | Ethyl Ester ( | |

| 1H NMR | Aromatic Protons (Indole C4-C7 + 3-Phenyl) | |

| 13C NMR | Carbonyl Carbon (C=O) | |

| 13C NMR | Indole C3 (Quaternary, shielded by Ph) | |

| IR (ATR) | 3300-3350 | N-H Stretch (Sharp) |

| IR (ATR) | 1680-1700 | C=O[1][2][3][4][5] Stretch (Ester, conjugated) |

| HRMS | m/z 266.1181 | Matches Formula |

Therapeutic Potential & Pharmacophore Utility

The ethyl 3-phenyl-1H-indole-2-carboxylate scaffold is not merely a chemical intermediate; it serves as a "privileged structure" in drug discovery.

Key Biological Applications[6][7]

-

Antimycobacterial Activity: Derivatives of 3-phenyl indoles have shown bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][6] The lipophilicity of the 3-phenyl group aids in penetrating the mycobacterial cell wall.

-

Kinase Inhibition: The indole NH and C2-carbonyl oxygen form a donor-acceptor motif capable of binding to the hinge region of ATP-binding pockets in kinases.[1]

-

Antiviral Agents: Used as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Structure-Activity Relationship (SAR) Map

The following diagram highlights the modification zones for lead optimization based on this core.

Figure 2: Strategic modification zones for Medicinal Chemistry optimization of the scaffold.

References

-

PubChem. Ethyl 3-phenyl-1H-indole-2-carboxylate (CID 2763656).[1][7] National Library of Medicine. [Link]

-

Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry of Indole Synthesis).[2][8]

-

Mkhantar, A., et al. (2021).[3][9] Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.[1] Molecules.[2][5][10][6][8][9][11][12][13][14][15] [Link]

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society. [Link]

Sources

- 1. 3770-50-1|Ethyl indole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate | C18H17NO2 | CID 71729133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ethyl 3-phenyl-1H-indole-2-carboxylate | C17H15NO2 | CID 2763656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. DSpace [diposit.ub.edu]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. エチル インドール-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. derpharmachemica.com [derpharmachemica.com]

review of ethyl 3-phenyl-1H-indole-2-carboxylate literature

An In-Depth Technical Guide to Ethyl 3-Phenyl-1H-indole-2-carboxylate: Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Prominence of the Indole Scaffold

The indole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry. Its presence in a vast array of natural products, such as the amino acid tryptophan, and its role as a core component in numerous pharmaceuticals underscore its biological significance.[1] Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[2][3] Among the diverse family of indole-containing molecules, ethyl 3-phenyl-1H-indole-2-carboxylate serves as a pivotal synthetic intermediate and a foundational structure for drug discovery. The strategic placement of a phenyl group at the C3 position and an ethyl carboxylate at C2 provides a unique combination of steric and electronic properties, making it a versatile template for developing novel therapeutic agents. This guide offers a comprehensive review of the literature, detailing the synthesis, chemical transformations, and biological applications of this important molecular scaffold.

PART 1: Core Synthetic Strategies

The construction of the 3-phenyl-1H-indole-2-carboxylate core is most classically achieved through the Fischer indole synthesis, a robust and historically significant acid-catalyzed reaction.[4][5] This method remains indispensable for creating 2,3-disubstituted indoles from readily available starting materials.

The Fischer Indole Synthesis: A Mechanistic Perspective

Discovered by Emil Fischer in 1883, this reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), under acidic conditions.[5] The causality of this transformation is a sequence of carefully orchestrated electronic rearrangements.

-

Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and a suitable β-keto ester, such as ethyl benzoylacetate, to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key cyclization event.

-

[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic[5][5]-sigmatropic rearrangement (a variant of the Claisen rearrangement). This is the carbon-carbon bond-forming step that establishes the framework of the indole ring system.

-

Aromatization and Cyclization: The resulting diimine intermediate readily loses its aromaticity in one of the rings. An intramolecular nucleophilic attack by the aniline nitrogen onto the iminium ion forms the five-membered heterocyclic ring.[6]

-

Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the re-aromatization of the system and the formation of the stable indole product.[6]

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative, self-validating system for the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate. The choice of an acid catalyst is critical; Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids such as zinc chloride (ZnCl₂) are commonly employed.[4][5]

Materials:

-

Phenylhydrazine

-

Ethyl benzoylacetate

-

Ethanol (absolute)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ice bath

-

Heating mantle with stirrer

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.

-

Add ethyl benzoylacetate (1.0 eq) to the solution dropwise at room temperature with continuous stirring.

-

A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

Isolate the crude hydrazone by filtration and wash with cold ethanol.

-

-

Cyclization:

-

Place the dried phenylhydrazone into a clean, dry round-bottom flask.

-

Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) or anhydrous ZnCl₂ (2-3 eq).

-

Heat the mixture to 100-140°C with vigorous stirring. The optimal temperature depends on the specific catalyst and substrates used.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then place it in an ice bath.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding crushed ice and water. This will decompose the PPA and precipitate the crude product.

-

Stir the mixture until a slurry is formed.

-

Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 3-phenyl-1H-indole-2-carboxylate.

-

PART 2: Chemical Reactivity and Derivatization Pathways

The ethyl 3-phenyl-1H-indole-2-carboxylate scaffold possesses three primary sites for chemical modification: the indole nitrogen (N1), the ester at C2, and the indole ring itself. This versatility allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Key Reaction Sites

-

N1-Position (Indole Nitrogen): The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the indole anion.[1][3] This anion is a potent nucleophile, readily undergoing alkylation or acylation.

-

C2-Position (Ethyl Carboxylate): The ester functionality is a classic site for modification. It can be hydrolyzed to the corresponding carboxylic acid, converted to an amide or hydrazide, or reduced to an alcohol.

-

Aromatic Core: While the C3 position is substituted, other positions on the benzene portion of the indole are susceptible to electrophilic aromatic substitution, although this often requires harsher conditions.

Caption: Primary sites for derivatization.

Representative Derivatization Protocols

1. N-Alkylation of the Indole Ring [1]

-

Rationale: Introducing substituents at the N1 position can significantly modulate the molecule's lipophilicity and steric profile, which often impacts receptor binding and cell permeability.

-

Protocol:

-

Suspend ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in acetone.

-

Add powdered potassium hydroxide (KOH) (1.5-2.0 eq) and stir for 15-30 minutes at room temperature to generate the indole anion.

-

Add the desired alkylating agent (e.g., benzyl bromide, allyl bromide) (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the N-alkylated product.

-

2. Hydrazinolysis of the Ethyl Ester [1]

-

Rationale: Converting the ester to a carbohydrazide provides a valuable handle for further functionalization. The resulting hydrazide can be condensed with aldehydes, ketones, or other electrophiles to form hydrazones or to construct new heterocyclic rings.

-

Protocol:

-

Dissolve ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5-10 eq) to the solution.

-

Reflux the mixture for 4-8 hours. The product, being less soluble, may precipitate out of the solution upon cooling.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.

-

Collect the solid 3-phenyl-1H-indole-2-carbohydrazide by vacuum filtration and wash with cold ethanol.

-

PART 3: Biological Significance and Therapeutic Potential

Derivatives of the indole-2-carboxylate scaffold have demonstrated a wide spectrum of biological activities, establishing this core as a promising starting point for drug development programs.

| Biological Activity | Target/Mechanism | Key Findings | Reference |

| Antimycobacterial | Mycobacterium tuberculosis (Mtb) growth inhibition | 3-Phenyl-1H-indole derivatives showed bactericidal activity against drug-susceptible and multidrug-resistant (MDR) Mtb strains with low toxicity to mammalian cells. | [2] |

| Anti-HIV | HIV-1 Integrase Strand Transfer Inhibition | Indole-2-carboxylic acid derivatives act as inhibitors by chelating Mg²⁺ ions in the enzyme's active site. Optimized compounds show IC₅₀ values in the low micromolar range (e.g., 3.11 µM). | [7] |

| Antioxidant | Free Radical Scavenging (DPPH assay) | Certain N1-substituted indole-3-carboxylic acid analogues showed significant antioxidant activity. For example, a dimethoxyaniline derivative had an IC₅₀ of 57.46 µg/ml. | [3] |

| Anticancer | Cytotoxicity against cancer cell lines | Nortopsentin analogues, which are bis-indole alkaloids, exhibit cytotoxicity against P388 cells with IC₅₀ values in the µg/mL range. | [1] |

| Neuromodulatory | Cannabinoid CB1 Receptor Allosteric Modulation | Indole-2-carboxamides are prototypical allosteric modulators of the CB1 receptor, capable of either enhancing or decreasing agonist-induced signaling depending on the pathway. | |

| Antimigraine | Serotonin Receptor Agonism | The broader indole class includes drugs like sumatriptan and eletriptan, which are serotonin 5-HT₁B/₁D receptor agonists used to treat migraines. | [1][8] |

Mechanism Spotlight: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have emerged as a promising class of integrase strand transfer inhibitors (INSTIs).[7][9] Their mechanism relies on the specific arrangement of the indole nitrogen and the carboxylic acid oxygen, which effectively chelate the two essential magnesium ions (Mg²⁺) within the enzyme's active site. This interaction prevents the catalytic activity of the enzyme, thereby halting the integration process and viral replication.

Caption: Chelation of Mg²⁺ ions by an indole-2-carboxylate inhibitor.

Conclusion and Future Outlook

Ethyl 3-phenyl-1H-indole-2-carboxylate is more than just a chemical compound; it is a gateway to a rich and diverse chemical space with profound therapeutic potential. The reliability of the Fischer indole synthesis provides robust access to the core scaffold, while its multiple reactive sites invite extensive derivatization and optimization. The literature clearly demonstrates that modifications to this core can yield potent agents against a range of challenging diseases, from tuberculosis and HIV to cancer and neurological disorders. Future research should focus on leveraging computational modeling to guide the design of next-generation derivatives with enhanced potency and specificity. Exploring novel synthetic methodologies to access this scaffold and expanding the scope of its biological evaluation will undoubtedly solidify the standing of 3-phenyl-indole-2-carboxylates as a cornerstone of modern medicinal chemistry.

References

-

Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Fischer Indole Synthesis. YouTube. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

Ethyl 1-acetyl-1H-indole-3-carboxylate. PubMed Central. Available at: [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]

-

Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

-

N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI. Available at: [Link]

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

A Practical Synthesis of Indole-2-carboxylic Acid. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Preliminary Biological Screening of Ethyl 3-phenyl-1H-indole-2-carboxylate

Executive Summary & Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Vinblastine (anticancer) and Indomethacin (anti-inflammatory). Ethyl 3-phenyl-1H-indole-2-carboxylate represents a specific lipophilic derivative where the C2-ester and C3-phenyl moieties provide critical hydrophobic interactions within protein binding pockets.

This guide outlines a rigorous, self-validating technical workflow for the preliminary biological screening of this compound. Unlike generic screening protocols, this framework is tailored to the specific physicochemical properties of 3-phenylindoles, prioritizing targets with high probability of success: tubulin polymerization inhibition (anticancer) , COX-2 inhibition (anti-inflammatory) , and microbial membrane disruption .

Chemical Context & In Silico Predictors

Before wet-lab screening, the compound's "drug-likeness" must be established to define solvent compatibility and dosage ranges.

Physicochemical Profile (Lipinski’s Estimation)

-

Molecular Weight: ~265.3 g/mol (Favorable < 500)

-

LogP (Predicted): ~3.5–4.2 (Highly Lipophilic; requires DMSO for solubilization)

-

H-Bond Donors: 1 (NH group)

-

H-Bond Acceptors: 2 (Ester oxygens)

-

Rotatable Bonds: 3 (Ethyl ester chain, Phenyl rotation)

Structural Activity Relationship (SAR) Hypothesis

The C3-phenyl group mimics the hydrophobic pharmacophores found in Combretastatin A-4 (tubulin inhibitor), while the C2-ethyl ester acts as a hydrogen bond acceptor similar to the carboxylates in NSAIDs.

Screening Workflow Visualization

The following decision matrix outlines the logical flow from compound solubilization to hit validation.

Figure 1: The hierarchical screening cascade ensures resources are only allocated to active candidates. ZOI: Zone of Inhibition; SI: Selectivity Index.

Module 1: Anticancer Cytotoxicity Screening

Indole-2-carboxylates frequently target the colchicine-binding site of tubulin or kinase pathways (EGFR/VEGFR).

Cell Line Selection

-

MCF-7 (Breast Adenocarcinoma): High sensitivity to estrogen-receptor modulators (indoles often mimic estrogen).

-

HepG2 (Liver Carcinoma): Validates metabolic stability and efficacy (indole metabolism often occurs here).

-

HEK293 (Normal Kidney): CRITICAL CONTROL to determine the Selectivity Index (SI).

MTT Assay Protocol (Standardized)

Objective: Determine cell metabolic viability via mitochondrial reductase activity.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment:

-

Dissolve compound in DMSO (Stock: 10 mM).

-

Prepare serial dilutions in media (0.1, 1, 10, 50, 100 µM).

-

Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development:

-

Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Remove media, add 100 µL DMSO to solubilize formazan crystals.

-

-

Readout: Measure Absorbance (OD) at 570 nm.

Data Analysis:

-

Success Criterion:

with Selectivity Index (

Module 2: Antimicrobial & Antifungal Screening

The lipophilic nature of the ethyl ester facilitates penetration of bacterial cell walls, particularly in Gram-positive strains.

Target Strains

-

Gram-Positive: Staphylococcus aureus (MRSA relevance).

-

Gram-Negative: Escherichia coli (Membrane permeability check).

-

Fungal: Candida albicans (Indoles are common antifungal scaffolds).

Protocol: Broth Microdilution (MIC Determination)

Why not Agar Diffusion? Lipophilic compounds diffuse poorly in agar, leading to false negatives. Microdilution is quantitative and more reliable for this scaffold.

-

Inoculum: Adjust bacterial suspension to

McFarland standard ( -

Plate Prep: Use 96-well U-bottom plates. Add 100 µL Mueller-Hinton Broth.

-

Dilution: Serial 2-fold dilution of Ethyl 3-phenyl-1H-indole-2-carboxylate (Start: 512 µg/mL

1 µg/mL). -

Incubation: 18–24h at 37°C.

-

Visualization: Add 20 µL Resazurin dye (0.01%).

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction).

-

-

Endpoint: Lowest concentration remaining Blue is the Minimum Inhibitory Concentration (MIC).

Module 3: Anti-inflammatory Potential (In Vitro)

Indole-2-carboxylates are structural isosteres of Indomethacin. Screening for COX inhibition is essential.

Protein Denaturation Inhibition Assay

A cost-effective surrogate for anti-inflammatory activity.

-

Reagent: 1% Bovine Serum Albumin (BSA) in Tris buffer (pH 6.8).

-

Mix: 4.5 mL BSA + 0.5 mL Test Compound (various concentrations).

-

Heat: Incubate at 37°C (20 min), then heat shock at 70°C (5 min).

-

Measure: Absorbance at 660 nm (Turbidity indicates denaturation).

-

Standard: Diclofenac Sodium.

Mechanism Visualization: The compound likely stabilizes the protein structure or competes for the active site, preventing denaturation-induced aggregation.

Figure 2: Hypothetical inhibition pathway. The indole scaffold occupies the COX-2 hydrophobic channel, preventing arachidonic acid conversion.

Data Reporting & Interpretation

Summarize findings in a comparative table to facilitate "Go/No-Go" decisions.

| Assay | Metric | Threshold for "Hit" | Interpretation |

| Cytotoxicity (MTT) | Potent antiproliferative; proceed to cell cycle analysis. | ||

| Selectivity | SI Ratio | Safe margin; compound targets cancer cells specifically. | |

| Antibacterial | MIC | Strong antibiotic potential; likely membrane disruptor. | |

| Anti-inflammatory | Comparable to Diclofenac | Potential NSAID candidate. |

References

-

Li, X., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.[1] European Journal of Medicinal Chemistry.

-

Zhang, B., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

-

El-Nassan, H. B. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.

-

BenchChem. (2025).[2] The Biological Versatility of Indole Dicarboxylate Derivatives: A Technical Guide. BenchChem Technical Library.

-

Muthu Kumar, S., et al. (2011). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences.

Sources

Elucidating the Pharmacodynamics of Ethyl 3-phenyl-1H-indole-2-carboxylate: A Mechanistic Whitepaper

Executive Summary

Ethyl 3-phenyl-1H-indole-2-carboxylate (E3PIC) represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple diverse bioreceptors with high affinity. While often utilized as a synthetic intermediate for complex heterocycles (e.g., indolylquinazolinones), the molecule itself possesses significant pharmacophoric features suggesting potent biological activity.

This technical guide articulates a Mechanism of Action (MoA) hypothesis positioning E3PIC as a dual-functional agent: primarily as a Microtubule Destabilizing Agent (MDA) targeting the colchicine-binding site, and secondarily as a potential HIV-1 Integrase Strand Transfer Inhibitor (INSTI) . This analysis synthesizes Structure-Activity Relationships (SAR) from the broader 3-phenylindole class to provide a roadmap for validation.

Structural Basis & Pharmacophore Analysis[1]

The biological potential of E3PIC is encoded in its rigid indole core and specific substitution pattern.

| Structural Motif | Pharmacological Function |

| Indole Core | Mimics purine/pyrimidine bases; facilitates |

| 3-Phenyl Ring | Provides critical hydrophobic bulk. In tubulin binding, this mimics the B-ring of combretastatin A-4 or the trimethoxyphenyl group of colchicine. |

| 2-Carboxylate (Ethyl Ester) | Pro-drug Potential: Lipophilic nature enhances cellular permeability. Intracellular esterases may hydrolyze this to the free acid (active metabolite) or it may bind directly via hydrogen bonding acceptors. |

| N-H (Position 1) | Hydrogen bond donor (HBD). Critical for anchoring the molecule within the receptor active site (e.g., interacting with backbone carbonyls). |

Primary Mechanism Hypothesis: Microtubule Destabilization

The Target: Colchicine Binding Site

The most robust hypothesis, supported by data on 2- and 3-phenylindole derivatives, suggests E3PIC acts as an inhibitor of tubulin polymerization. Unlike taxanes (stabilizers), E3PIC is hypothesized to bind to the colchicine site at the interface of

Mechanistic Cascade

-

Cellular Entry: The ethyl ester moiety confers high lipophilicity, allowing passive diffusion across the plasma membrane.

-

Binding Event: E3PIC occupies the hydrophobic pocket of

-tubulin. The 3-phenyl group wedges into the hydrophobic cleft, while the indole NH forms a hydrogen bond with Thr179 or Val181 (based on homology with known inhibitors). -

Steric Hindrance: Binding prevents the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.

-

Catastrophe: Microtubule dynamics are suppressed, leading to spindle assembly checkpoint activation.

-

G2/M Arrest: The cell cycle halts at the metaphase-anaphase transition.

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation, leading to cell death.

Visualizing the Pathway (DOT)

Caption: Figure 1.[1] Proposed pharmacodynamic pathway of E3PIC, illustrating cellular entry, potential metabolic activation, and downstream apoptotic signaling via tubulin inhibition.

Secondary Hypothesis: HIV-1 Integrase Inhibition

Research into indole-2-carboxylic acids indicates potential as Integrase Strand Transfer Inhibitors (INSTIs) .

-

Mechanism: The indole core chelates the

ions in the integrase active site (essential for viral DNA integration).[2] -

Relevance: The 3-phenyl group interacts with the hydrophobic pocket near the active site (mimicking the viral DNA/enzyme interface), potentially blocking the strand transfer step.

-

Note: This is likely secondary to the antiproliferative effect but relevant for viral co-morbidity research.

Experimental Validation Framework

To validate these hypotheses, a rigorous "Go/No-Go" testing pipeline is required.

In Silico Validation (Molecular Docking)

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target PDB: 1SA0 (Tubulin-Colchicine complex) and 3S2E (HIV-1 Integrase).

-

Protocol:

-

Prepare ligand (E3PIC) and receptor (remove water, add polar hydrogens).

-

Define Grid Box centered on the colchicine binding domain.

-

Success Metric: Binding affinity (

) < -8.0 kcal/mol; RMSD < 2.0 Å compared to native ligand.

-

In Vitro Tubulin Polymerization Assay

-

Objective: Confirm direct interaction with purified tubulin.

-

Reagents: Purified porcine brain tubulin (>99%), GTP, DAPI (fluorescent reporter).

-

Protocol:

-

Prepare 3 mg/mL tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9). -

Add GTP (1 mM) and E3PIC (concentrations: 1, 5, 10, 50

). -

Incubate at 37°C in a fluorometer (Ex: 360 nm, Em: 450 nm).

-

Readout: Measure fluorescence over 60 minutes.

-

Expected Result: A dose-dependent decrease in fluorescence plateau (Vmax) compared to vehicle control (DMSO).

-

Cellular Validation (Flow Cytometry)

-

Objective: Confirm G2/M arrest.

-

Cell Lines: MCF-7 (Breast), A549 (Lung).[3]

-

Protocol:

-

Seed cells (

cells/well) and treat with E3PIC ( -

Harvest, wash with PBS, and fix in 70% ethanol (-20°C, overnight).

-

Stain with Propidium Iodide (PI) + RNase A.

-

Analyze via Flow Cytometry.

-

Expected Result: Significant accumulation of cells in the G2/M peak compared to G0/G1.

-

Experimental Workflow Diagram (DOT)

Caption: Figure 2. Step-by-step experimental validation pipeline from chemical synthesis to molecular mechanism confirmation.

Synthesis & Purity Standards

Reliable biological data depends on high-purity compounds. E3PIC is synthesized via the Fischer Indole Synthesis .

-

Reactants: Phenylhydrazine + Ethyl 2-benzyl-3-oxobutanoate (or equivalent

-keto ester). -

Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

). -

Conditions: Reflux at 80-100°C for 2-4 hours.

-

Purification: Recrystallization from Ethanol/Water.

-

QC Requirement: Purity >98% by HPLC; Identity confirmed by

-NMR (Indole NH singlet at ~11.5 ppm).

References

-

Verma, S. et al. (2025). "Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives." National Institutes of Health (PMC).

-

El-Sawy, E. R. et al. (2017). "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry.

-

Zhang, X. et al. (2024).[2][4] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances.

-

Dhaneesh, S. (2023).[3][5][6] "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Medicinal Chemistry.

-

Abdel-Aziz, S. A. et al. (2022).[5][7] "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." Molecules.

-

Santa Cruz Biotechnology. "3-Phenyl-1H-indole-2-carboxylic acid Product Data."

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Structural Optimization of 3-Phenylindole-2-Carboxylates

Abstract

The ethyl 3-phenyl-1H-indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical template for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) , Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and tubulin-targeting anticancer agents. This guide dissects the structural anatomy of this molecule, providing a rational design framework for developing next-generation analogs. We focus on the transition from the ethyl ester "prodrug" motif to the active carboxylic acid pharmacophore and the strategic functionalization of the C3-phenyl ring to maximize hydrophobic interactions within viral or oncogenic active sites.

Part 1: Structural Anatomy & Pharmacophore Analysis

To design effective analogs, one must first deconstruct the parent molecule into its functional vectors. The biological activity of 3-phenylindole-2-carboxylates is governed by three distinct regions:

The C2-Carboxylate Vector (The "Warhead")

-

Current State: Ethyl Ester (

). -

Function: In its ester form, the molecule acts primarily as a prodrug with enhanced lipophilicity for cell membrane penetration.

-

Active State: Upon intracellular hydrolysis to the free acid (

), this moiety becomes the primary metal-binding pharmacophore. In HIV-1 Integrase, the carboxylate (often alongside the indole nitrogen) chelates the catalytic divalent metal ions ( -

Optimization Strategy: Conversion to bioisosteres such as tetrazoles or carboxamides to improve metabolic stability while maintaining metal-coordination geometry.

The C3-Phenyl Vector (The "Anchor")

-

Function: This aromatic ring occupies the hydrophobic pocket adjacent to the catalytic site. In HIV-1 NNRTIs, this interacts with the hydrophobic core (Y181, Y188) of the NNRTI binding pocket.

-

Optimization Strategy: Introduction of electron-withdrawing groups (EWGs) like

or

The Indole Core & N1 Vector

-

Function: The indole scaffold provides a rigid linker that orients the C2 and C3 vectors. The N1-H acts as a hydrogen bond donor.

-

Optimization Strategy: N1-alkylation (e.g., benzyl, sulfonyl) can modulate solubility and target specific allosteric pockets, though unsubstituted N1-H is often required for the specific "chelating mode" in integrase inhibitors.

Part 2: Synthetic Strategies

We present two distinct synthetic pathways: the Classic Fischer Indole Synthesis for large-scale scaffold production, and the Suzuki-Miyaura C3-Arylation for rapid library generation of analogs.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for accessing the target scaffold and its derivatives.

Caption: Divergent synthetic workflows. The Fischer route (top) builds the core from acyclic precursors, while the Suzuki route (bottom) allows late-stage diversification of the C3 position.

Part 3: Experimental Protocols

Protocol A: Green Suzuki-Miyaura Arylation (Library Generation)

Context: This protocol is superior for generating diverse C3-analogs from a common intermediate, avoiding the need to synthesize unique phenylpyruvates for every analog.

Reagents:

-

Ethyl 3-bromo-1H-indole-2-carboxylate (Substrate)

-

Arylboronic acids (Various)

- (Catalyst)

- (Base)

-

Solvent: Water/Ethanol (1:1)

Step-by-Step Methodology:

-

Preparation: In a sealed tube, dissolve ethyl 3-bromo-1H-indole-2-carboxylate (1.0 equiv) and the appropriate arylboronic acid (1.2 equiv) in a degassed mixture of water and ethanol (1:1, 0.2 M concentration).

-

Catalysis: Add

(2.0 equiv) followed by -

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

. -

Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via

-NMR. Look for the disappearance of the C3-H signal and the appearance of aromatic protons corresponding to the new aryl ring.

Protocol B: HIV-1 Integrase Strand Transfer Assay

Context: To validate the biological utility of the synthesized analogs.

Principle: Measures the inhibition of the transfer of viral DNA ends to host chromosomal DNA.

-

Assembly: Pre-incubate recombinant HIV-1 Integrase (400 nM) with the inhibitor analog (various concentrations) in reaction buffer (20 mM HEPES pH 7.5, 10 mM

, 1 mM DTT) for 15 minutes at 37°C. -

Substrate Addition: Add biotinylated viral DNA donor substrate.

-

Strand Transfer: Add digoxigenin-labeled target DNA. Incubate for 1 hour.

-

Detection: Transfer to streptavidin-coated plates. Detect the integration product using anti-digoxigenin-alkaline phosphatase antibody and a chemiluminescent substrate.

-

Analysis: Calculate

based on luminescence reduction compared to DMSO control.

Part 4: Medicinal Chemistry & SAR Data[1][2]

The following table summarizes the Structure-Activity Relationship (SAR) trends for this scaffold, synthesizing data from HIV-1 Integrase and cytotoxicity studies.

| Analog ID | C3-Substituent (R) | C2-Moiety | N1-Substituent | Activity Profile (Primary) | Mechanism Note |

| Parent | Phenyl | H | Moderate (Prodrug) | Requires hydrolysis to acid for max potency. | |

| Analog 1 | 4-Fluorophenyl | H | High (INSTI) | F-atom fills hydrophobic pocket; Acid chelates | |

| Analog 2 | 3-Methoxyphenyl | H | High (INSTI) | 3-OMe forms H-bond with T66 or similar residues in active site. | |

| Analog 3 | Phenyl | Methyl | Moderate (NNRTI) | Amide acts as H-bond donor/acceptor; Methyl improves lipophilicity. | |

| Analog 4 | 3,5-Difluorophenyl | H | High (Cytotoxic) | Enhanced metabolic stability; targets tubulin dynamics in MCF-7 cells. |

SAR Logic Diagram

The following graph visualizes the decision tree for optimizing the scaffold based on the desired therapeutic endpoint.

Caption: SAR Decision Tree. Red node indicates the parent scaffold. Green/Yellow nodes indicate therapeutic endpoints based on specific structural modifications.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: Royal Society of Chemistry (RSC) / MedChemComm [Link]

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Source: Royal Society of Chemistry (RSC) Advances [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central [Link]

-

Monte Carlo Based Modelling Approach for Designing and Predicting Cytotoxicity of 2-phenylindole Derivatives Against Breast Cancer Cell Line MCF7. Source: National Institutes of Health (NIH) / PubMed [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates. Source: National Institutes of Health (NIH) / PubMed [Link]

Lifecycle Safety & Handling Guide: Ethyl 3-phenyl-1H-indole-2-carboxylate

Part 1: Substance Identification & Physicochemical Profile

Ethyl 3-phenyl-1H-indole-2-carboxylate is a specialized indole derivative frequently employed as a scaffold in the development of GSK-3β inhibitors, antioxidant agents, and cannabinoid receptor modulators.[1][2] Its handling requires a nuanced understanding of its solid-state properties and potential biological activity.[2]

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | Ethyl 3-phenyl-1H-indole-2-carboxylate |